molecular formula C27H22O3 B11150446 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11150446
M. Wt: 394.5 g/mol
InChI Key: CNTLOEOVZJJHNG-UHFFFAOYSA-N
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Description

This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furochromene Core: The initial step involves the cyclization of appropriate precursors to form the furochromene core. This can be achieved through the reaction of a suitable phenol derivative with a furan derivative under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated furochromene intermediate in the presence of a palladium catalyst.

    Alkylation: The final step involves the alkylation of the furochromene core to introduce the methyl and propyl groups. This can be done using alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the biphenyl or furochromene rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Its antioxidant properties could be attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one
  • 3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one

Comparison

Compared to similar compounds, 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the biphenyl group, in particular, may enhance its ability to interact with biological targets, making it a more potent candidate for therapeutic applications.

Biological Activity

3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the class of furochromenes. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its potential applications span anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C27H22O3
  • Molecular Weight: 394.5 g/mol
  • IUPAC Name: 9-methyl-3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one
  • InChIKey: CNTLOEOVZJJHNG-UHFFFAOYSA-N

Research indicates that the biological activity of this compound involves various molecular targets and pathways:

1. Anti-inflammatory Activity

  • The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition may contribute to its anti-inflammatory properties, suggesting its use in treating inflammatory diseases.

2. Anticancer Properties

  • Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of several signaling pathways. For instance, it may inhibit the PI3K/Akt pathway and activate caspases, leading to cell death in tumor cells.

3. Neuroprotective Effects

  • Preliminary investigations suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential for treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
In vitro study on cancer cells Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity.
Anti-inflammatory assays Showed reduced levels of pro-inflammatory cytokines in treated macrophages, supporting its role as an anti-inflammatory agent.
Neuroprotection research Exhibited protective effects against glutamate-induced toxicity in neuronal cultures, suggesting potential for neurodegenerative conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial studies suggest favorable absorption characteristics and moderate metabolism rates, which could influence its therapeutic efficacy.

Q & A

Q. Basic: What are the standard synthetic routes for 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one, and what challenges arise during purification?

The synthesis typically involves multi-step organic reactions, including cyclization of precursor chromenones and functionalization via Suzuki coupling to introduce the biphenylyl group. Critical steps include:

  • Cyclization : Formation of the fused furochromenone core under acidic or basic conditions .
  • Cross-coupling : Introduction of the 4-biphenylyl group using palladium-catalyzed reactions, optimized for temperature (80–120°C) and solvent (e.g., DMF or THF) .
  • Purification : Challenges include isolating the product from by-products due to similar polarity. Techniques like column chromatography (silica gel) or preparative HPLC with a C18 stationary phase are recommended .

Q. Basic: How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., biphenylyl protons at δ 7.4–7.8 ppm, propyl chain at δ 0.9–1.6 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm1^{-1} and furan ring vibrations near 1600 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 452.18) .
  • X-ray Crystallography (if crystals are obtainable): Resolves bond angles and confirms fused ring geometry .

Q. Advanced: How can researchers optimize reaction yields when introducing the propyl chain at the 5-position?

Yield optimization requires:

  • Precursor Modification : Use of 5-bromo-furochromenone intermediates for nucleophilic substitution with a propyl Grignard reagent .
  • Catalyst Screening : Testing Pd(PPh3_3)4_4 vs. Pd(dppf)Cl2_2 for coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while additives like K2_2CO3_3 neutralize HBr by-products .
  • Reaction Monitoring : Real-time TLC or GC-MS to halt reactions at optimal conversion (~85–90%) .

Q. Advanced: What strategies address contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) across studies?

Discrepancies may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 for liver cancer) and assay protocols (e.g., MTT vs. ATP luminescence) .
  • Structural Analogues : Compare activity with 10-(4-biphenylyl)-3-methoxy derivatives to isolate the role of the propyl group .
  • Metabolite Analysis : LC-MS/MS to identify active metabolites that may influence outcomes .
  • Dose-Response Curves : Establish EC50_{50} values under consistent conditions (e.g., 24–72 hr exposure) .

Q. Advanced: How does the biphenylyl group influence this compound’s interaction with biological targets, and what computational methods validate these interactions?

The biphenylyl group enhances:

  • Hydrophobic Binding : Molecular docking (AutoDock Vina) shows strong interactions with hydrophobic pockets in kinases (e.g., EGFR) .
  • π-Stacking : Density Functional Theory (DFT) calculations predict stabilization via aromatic interactions with DNA base pairs .
  • SAR Studies : Replace biphenylyl with mono-phenyl or naphthyl groups to quantify activity changes .

Q. Basic: What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Low in aqueous buffers (<10 µM); use DMSO stock solutions (≤10 mM) with sonication .
  • Stability : Degrades at pH < 3 or > 10; store at –20°C in inert atmosphere .
  • Plasma Stability : Incubate in human plasma (37°C, 1 hr) and quantify via HPLC to assess half-life (>6 hr suggests suitability for in vivo studies) .

Q. Advanced: What in silico tools predict the ADMET properties of this compound, and how do they align with experimental data?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Absorption : High Caco-2 permeability (LogP ≈ 4.2) .
    • Toxicity : Ames test predictions (mutagenic vs. non-mutant) .
  • Validation : Compare with experimental hepatotoxicity data from primary rat hepatocyte assays .

Q. Advanced: How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

Proposed methodologies:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Protein Binding : Surface Plasmon Resonance (SPR) to measure affinity for tubulin or topoisomerase II .
  • ROS Detection : Flow cytometry with DCFH-DA dye to quantify reactive oxygen species (ROS) induction .

Properties

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

9-methyl-3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H22O3/c1-3-7-21-14-25(28)30-27-17(2)26-23(15-22(21)27)24(16-29-26)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-16H,3,7H2,1-2H3

InChI Key

CNTLOEOVZJJHNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

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